2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core substituted with fluoro and methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Preparation of 2-fluoro-4-methoxyacetophenone: This intermediate can be synthesized by adding dichloroethane and m-fluoroanisole into a flask, stirring, cooling, adding aluminum trichloride and acetyl chloride, and then isolating the product.
Formation of the pyridazinone core: The intermediate is then reacted with hydrazine derivatives to form the pyridazinone ring.
Final coupling reaction: The pyridazinone intermediate is coupled with 3,4,5-trimethoxyphenyl acetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential inhibitory effects on enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation by suppressing the expression of cathepsin K . This inhibition can prevent excessive bone resorption, making it a potential therapeutic agent for bone-related diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluoro-4-methoxyphenyl)-5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazole
- (4-fluoro-3-methoxyphenyl)boronic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the pyridazinone core, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H22FN3O6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O6/c1-29-14-5-6-15(16(23)11-14)17-7-8-21(28)26(25-17)12-20(27)24-13-9-18(30-2)22(32-4)19(10-13)31-3/h5-11H,12H2,1-4H3,(H,24,27) |
InChI Key |
LEHCHQLNSKXFTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)F |
Origin of Product |
United States |
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